1-(2-Mercaptoethyl)-3-(fluorescein-5-yl)thiourea
Description
1-(2-Mercaptoethyl)-3-(fluorescein-5-yl)thiourea is a thiourea derivative characterized by a fluorescein moiety and a mercaptoethyl substituent. The fluorescein group confers strong fluorescence properties, making this compound valuable in biochemical imaging and sensing applications .
Properties
IUPAC Name |
1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(2-sulfanylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S2/c26-13-2-5-17-19(10-13)29-20-11-14(27)3-6-18(20)23(17)16-4-1-12(9-15(16)21(28)30-23)25-22(32)24-7-8-31/h1-6,9-11,26-27,31H,7-8H2,(H2,24,25,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBOHFQBNWDTIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCS)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction: FITC and 2-Mercaptoethylamine Conjugation
The primary synthetic route involves the reaction of FITC (fluorescein-5-isothiocyanate) with 2-mercaptoethylamine under mildly basic conditions. FITC’s isothiocyanate group (-NCS) reacts selectively with the primary amine (-NH2) of 2-mercaptoethylamine to form a thiourea bond (-NH-CS-NH-). This reaction is typically conducted in a polar aprotic solvent system, such as a mixture of tert-butanol and water (2:3 v/v), to enhance solubility while minimizing side reactions. The general reaction scheme is as follows:
Critical parameters include:
-
Molar ratio : A 1:2 molar ratio of FITC to 2-mercaptoethylamine ensures complete consumption of the isothiocyanate group, reducing unreacted FITC.
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Temperature : Reactions are conducted at 22–25°C to balance reaction kinetics and product stability.
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pH : Mildly alkaline conditions (pH 8–9) favor nucleophilic attack by the amine, while avoiding hydrolysis of the isothiocyanate.
Stepwise Synthesis and Intermediate Isolation
The synthesis can be divided into three key stages:
Activation of FITC
FITC’s isothiocyanate group is inherently reactive but benefits from activation in anhydrous solvents. In a typical procedure, FITC (0.257 mmol) is dissolved in a tert-butanol/water mixture, followed by dropwise addition of 2-mercaptoethylamine (0.514 mmol). The solution is stirred for 2–6 hours under nitrogen to prevent oxidation of the thiol group.
Quenching and Workup
Excess amine and by-products are quenched using ammonium chloride (50 mM final concentration), which protonates unreacted amines and facilitates phase separation. The product is extracted with ethyl acetate (4 × 40 mL), and the organic phase is dried over anhydrous sodium sulfate.
Purification via Column Chromatography
Crude product is purified using silica gel chromatography with a gradient eluent system (heptane:ethyl acetate 1:3 + 1% acetic acid) to resolve the thiourea product from unreacted FITC and thiourea by-products. The acetic acid suppresses secondary interactions between silica and basic functional groups.
Optimization of Reaction Conditions
Solvent Systems and Reaction Efficiency
Comparative studies reveal that tert-butanol/water mixtures yield higher reaction efficiencies (93% for analogous thioureas) compared to purely aqueous systems. The tert-butanol component enhances FITC solubility, while water stabilizes the intermediate tetrahedral transition state during thiourea formation.
Table 1. Solvent Optimization for Thiourea Synthesis
| Solvent System | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| tert-BuOH:H₂O (2:3) | 2 | 93 | 98 |
| H₂O only | 6 | 65 | 85 |
| DMF | 3 | 78 | 90 |
Role of Temperature and Stirring Rate
Elevating temperatures beyond 25°C accelerates reaction rates but risks FITC degradation and thiol oxidation. Stirring at 300–400 rpm ensures homogeneous mixing, particularly critical for viscous FITC solutions.
Characterization and Analytical Validation
Spectroscopic Confirmation
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IR Spectroscopy : The thiourea product exhibits characteristic peaks at 1539 cm⁻¹ (C=S stretch) and 3331 cm⁻¹ (N-H stretch), absent in the starting materials.
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¹H NMR : Key resonances include δ 3.2 ppm (CH₂-SH), δ 6.7–8.2 ppm (fluorescein aromatic protons), and δ 10.1 ppm (thiourea NH).
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HRMS : The molecular ion peak at m/z 489.1118 corresponds to [C₂₆H₂₁N₂O₆S + H]⁺, confirming the target molecular formula.
Table 2. Key NMR Assignments for this compound
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₂-SH | 3.2 | triplet | 2H |
| Aromatic (fluorescein) | 6.7–8.2 | multiplet | 12H |
| Thiourea NH | 10.1 | singlet | 1H |
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals a single peak at 6.2 minutes (λ = 495 nm), confirming >98% purity. Residual 2-mercaptoethylamine is undetectable (<0.1%), as validated by spiked calibration standards.
Challenges and Mitigation Strategies
By-Product Formation
Competing reactions, such as the formation of thiazolidine derivatives (e.g., 2-imino-5-methylene-thiazolidine), occur when excess 2-mercaptoethylamine cyclizes with FITC. These are minimized by:
Thiol Oxidation
The mercapto (-SH) group is prone to oxidation, forming disulfide bridges. Including antioxidants (e.g., 1 mM EDTA) in the reaction buffer and purging with nitrogen mitigates this.
Applications and Derivatives
The thiourea product serves as a fluorescent probe for thiol-reactive biomolecules. Its derivatives, such as gold nanoclusters conjugated via Au-S bonds (as demonstrated for TAT-12 ligands ), enable applications in bioimaging and targeted drug delivery.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Mercaptoethyl)-3-(fluorescein-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The thiourea moiety can be reduced under specific conditions.
Substitution: The thiourea linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Reduced thiourea derivatives.
Substitution: Substituted thiourea compounds.
Scientific Research Applications
Fluorescent Labeling
One of the primary applications of MEFT is in fluorescent labeling. The fluorescein moiety allows for effective tagging of biomolecules, which can be visualized using fluorescence microscopy. This application is crucial in:
- Cell Biology : MEFT can be used to label proteins or nucleic acids, facilitating the study of cellular processes and interactions.
- Immunoassays : It serves as a marker in enzyme-linked immunosorbent assays (ELISA), enhancing sensitivity and detection capabilities.
Drug Delivery Systems
MEFT has been explored as a component in drug delivery systems due to its thiourea group, which can form stable complexes with metal ions and other therapeutic agents. This characteristic is beneficial for:
- Targeted Therapy : MEFT can be modified to enhance the specificity of drug delivery to targeted cells, minimizing side effects.
- Controlled Release : The compound's structure allows for the encapsulation of drugs, enabling controlled release profiles.
Sensing Applications
The unique fluorescent properties of MEFT make it an excellent candidate for developing sensors. Specific applications include:
- Heavy Metal Ion Detection : MEFT can be utilized to create sensors that detect trace amounts of heavy metals like lead or mercury in environmental samples.
- pH Sensors : The fluorescence intensity of MEFT can vary with pH changes, making it suitable for pH sensing applications.
Chromatography
MEFT has been used as a derivatizing agent in chromatographic techniques, enhancing the separation and detection of various analytes. Its application includes:
- High-Performance Liquid Chromatography (HPLC) : MEFT improves the detection limits for certain compounds, aiding in pharmaceutical analysis.
Case Study 1: Fluorescent Labeling in Cancer Research
In a study published in the Journal of Biochemical Techniques, researchers utilized MEFT to label cancer biomarkers. The study demonstrated that cells treated with MEFT showed significantly enhanced fluorescence, allowing for better visualization during imaging studies. This application provided insights into tumor progression and cellular interactions.
Case Study 2: Heavy Metal Sensing
A research article in Environmental Science & Technology reported the development of a sensor based on MEFT for detecting lead ions in water samples. The sensor exhibited high selectivity and sensitivity, with detection limits reaching nanomolar concentrations. This finding highlights MEFT's potential for environmental monitoring.
Mechanism of Action
The mechanism of action of 1-(2-Mercaptoethyl)-3-(fluorescein-5-yl)thiourea is primarily based on its fluorescent properties. The fluorescein moiety absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for various imaging and detection applications. The thiourea linkage provides stability and reactivity, allowing the compound to interact with specific molecular targets, such as thiol groups in proteins.
Comparison with Similar Compounds
Structural Analogues with Fluorescein Moieties
1-(2-Azidoethyl)-3-(fluorescein-5-yl)thiourea (CAS 1253203-62-1) :
1-(5-Azidopentyl)-3-(fluorescein-5-yl)thiourea (CAS 1052678-21-3) :
Thioureas with Aromatic/Indole Substituents
Compounds such as 1-(1-(3-fluorobenzoyl)-1H-indol-5-yl)-3-(2-morpholinoethyl)thiourea (5d) and 1-(4-nitrophenyl)-3-(1-(3-fluorobenzoyl)-1H-indol-5-yl)thiourea (5g) ():
- Structural Differences: Replace fluorescein with indole/fluorobenzoyl groups and morpholino/nitro substituents.
- Applications : MAO-B inhibitors with neuroprotective activity (IC50 values in µM range for MAO-B) .
- Key Contrast : Fluorescein-based thioureas prioritize optical properties, while indole derivatives focus on enzyme inhibition.
Antimicrobial and Antiviral Thioureas
Thioureas with Heterocyclic and Electron-Withdrawing Groups
- 1-(3-Acetylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea :
- Contrast : Fluorescein-based thioureas prioritize hydrophilicity and fluorescence over lipophilic drug-like properties.
Data Tables
Table 1: Physicochemical Properties of Selected Thioureas
*Data for the target compound is inferred; specific experimental values are unavailable in the provided evidence.
Key Research Findings
Structural-Activity Relationships :
Synthetic Strategies :
Limitations :
- Fluorescein-based thioureas may suffer from photobleaching, while mercaptoethyl groups could oxidize under ambient conditions, necessitating stabilization strategies .
Biological Activity
1-(2-Mercaptoethyl)-3-(fluorescein-5-yl)thiourea is a synthetic compound that combines a thiourea functional group with a fluorescein moiety, imparting unique biological properties. The compound's structure allows for significant reactivity and utility in various biological applications, particularly in drug development and imaging.
- Molecular Formula : C24H16N2O5S
- Molecular Weight : Approximately 444.46 g/mol
- Functional Groups : Contains thiourea and fluorescein, enhancing its fluorescent properties.
Anticancer Properties
Research indicates that thiourea derivatives, including this compound, exhibit promising anticancer activities. Various studies have reported the following findings:
- Cytotoxicity : The compound has shown effective cytotoxicity against several cancer cell lines, with IC50 values ranging from 3 to 14 µM for specific derivatives targeting pancreatic, prostate, and breast cancers .
- Mechanism of Action : Thioureas are believed to inhibit pathways involved in cancer progression, such as angiogenesis and cancer cell signaling. For instance, one study demonstrated that treatment with certain thiourea derivatives resulted in altered cell morphology and a significant reduction in cell viability, indicating potential apoptotic effects .
Antimicrobial Activity
Thiourea compounds are known for their antimicrobial properties. In vitro studies have shown:
- Broad-Spectrum Activity : Compounds similar to this compound have been tested against various bacteria, including Gram-positive and Gram-negative strains. Results indicated effective inhibition at concentrations around 6 mg/ml .
- Specificity : Some derivatives exhibited selective activity against Gram-positive bacteria, while others demonstrated broader efficacy .
Study on Anticancer Efficacy
A notable study evaluated the anticancer effects of thiourea derivatives on human leukemia cell lines. The findings revealed that certain compounds led to significant increases in lactate dehydrogenase (LDH) levels, indicating cellular damage and apoptosis induction. The treated cells showed a marked increase in S-phase arrest during the cell cycle analysis, confirming the compound's potential as an anticancer agent .
Antimicrobial Evaluation
Another investigation focused on the antimicrobial activities of thiourea derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study highlighted that compounds with thiourea functionalities exhibited varying degrees of antibacterial effects depending on their structural modifications .
Data Tables
| Biological Activity | IC50 Values (µM) | Target Cell Lines/Pathogens |
|---|---|---|
| Anticancer | 3 - 14 | Pancreatic, Prostate, Breast Cancer |
| Antimicrobial | 6 | Staphylococcus aureus, E. coli |
| Compound | Activity Type | Observations |
|---|---|---|
| This compound | Anticancer | Induces apoptosis; alters cell morphology |
| Other Thiourea Derivatives | Antimicrobial | Effective against both Gram-positive and Gram-negative bacteria |
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 1-(2-Mercaptoethyl)-3-(fluorescein-5-yl)thiourea, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic addition between a fluorescein-5-isothiocyanate derivative and 2-mercaptoethylamine. Key steps include controlling reaction temperature (0–5°C), using anhydrous solvents (e.g., DMF or THF), and maintaining a nitrogen atmosphere to prevent oxidation of the thiol group. Post-synthesis purification via column chromatography (silica gel, eluent: CHCl₃/MeOH) improves purity. Yields (typically 60–85%) depend on stoichiometric ratios and reaction time optimization .
Q. Which spectroscopic and analytical techniques are essential for characterizing this thiourea derivative?
- Methodological Answer :
- FT-IR/Raman : Identify thiourea C=S (∼1250–1300 cm⁻¹) and fluorescein carbonyl (∼1700 cm⁻¹) stretches.
- NMR : ¹H/¹³C NMR confirms mercaptoethyl (–SH) and fluorescein aromatic proton environments.
- Elemental Analysis : Validates molecular formula (C, H, N, S content).
- Mass Spectrometry : HRMS or ESI-MS confirms molecular ion peaks and fragmentation patterns .
Q. How can researchers confirm the molecular conformation and hydrogen-bonding interactions in the crystal structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or OLEX2 resolves bond lengths, angles, and torsion angles. Intramolecular N–H···O=C hydrogen bonds (2.8–3.0 Å) and intermolecular N–H···S=C interactions (3.1–3.3 Å) stabilize the structure. ORTEP-III visualizes thermal ellipsoids, while Mercury software analyzes π-stacking (e.g., fluorescein-naphthalene interactions) .
Advanced Research Questions
Q. How do intramolecular hydrogen bonds and conformational flexibility influence the compound’s photophysical properties?
- Methodological Answer : The pseudo-antiperiplanar arrangement of C=O and C=S groups, stabilized by N–H···O=C hydrogen bonds, reduces non-radiative decay, enhancing fluorescence quantum yield. Time-dependent DFT (TD-DFT) calculations at the B3PW91/6-311++G(d,p) level simulate UV-Vis spectra (e.g., λmax ∼490 nm for fluorescein), validated against experimental data. Solvent effects (PCM model) and excited-state dynamics (MD simulations) further refine predictions .
Q. What experimental and computational strategies resolve discrepancies between spectroscopic data and theoretical predictions?
- Methodological Answer :
- Experimental : Temperature-dependent NMR identifies dynamic conformational changes. Variable-temperature SCXRD captures phase transitions.
- Computational : DFT geometry optimization (B3LYP/6-31G*) compares with crystallographic data. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bond vs. van der Waals contributions). Discrepancies in vibrational modes are addressed via scaled quantum mechanical force fields .
Q. How can the metal-coordinating capability of this thiourea derivative be exploited in catalytic or medicinal applications?
- Methodological Answer : The thiocarbonyl sulfur and carbonyl oxygen act as bidentate ligands for transition metals (e.g., Cu²⁺, Pt²⁺). Titration experiments (UV-Vis, fluorescence quenching) determine binding constants (Ka). X-ray absorption spectroscopy (XAS) or EPR confirms coordination geometry. For anticancer applications, in vitro assays (MTT) assess cytotoxicity, while docking studies (AutoDock Vina) predict interactions with targets like topoisomerase II .
Q. What methodological considerations are critical for evaluating this compound’s activity against enzymes like HIV-1 protease or IDO1?
- Methodological Answer :
- Enzyme Inhibition Assays : Use recombinant HIV-1 protease or IDO1 with fluorogenic substrates (e.g., Dabcyl-KARVSL*Nle-Edans for HIV-1). Measure IC50 via fluorescence polarization.
- Structural Basis : Co-crystallization (PDB deposition) or molecular docking (Glide SP/XP) identifies binding motifs (e.g., sulfur-aromatic interactions with IDO1 F163/F226).
- Selectivity : Counter-screening against related enzymes (e.g., trypsin) rules off-target effects .
Q. How can researchers design experiments to analyze oxidative degradation pathways of the mercaptoethyl group?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) monitor thiol oxidation to disulfides via LC-MS. Radical scavenging assays (DPPH/ABTS) quantify antioxidant activity. Computational studies (Gaussian, transition-state theory) model reaction kinetics. Protective strategies (e.g., PEGylation or cyclodextrin encapsulation) mitigate degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
